Dolasetron-d5
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Overview
Description
Dolasetron-d5 is a deuterated form of dolasetron, a selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and postoperative recovery . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of dolasetron due to the presence of stable isotopes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dolasetron-d5 involves the incorporation of deuterium atoms into the dolasetron molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Dolasetron-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its metabolites.
Reduction: Reduction reactions can convert this compound into its active metabolite, hydrothis compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include hydrothis compound and various substituted derivatives, which are used to study the pharmacological properties and metabolic pathways of dolasetron .
Scientific Research Applications
Dolasetron-d5 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of dolasetron in the body.
Metabolic Studies: Helps in identifying and quantifying metabolites of dolasetron.
Drug Development: Used in the development of new antiemetic drugs and to improve the efficacy and safety of existing drugs.
Biological Research: Employed in studies related to serotonin receptors and their role in nausea and vomiting .
Mechanism of Action
Dolasetron-d5 exerts its effects by selectively blocking serotonin 5-HT3 receptors, which are located on vagal neurons in the gastrointestinal tract and in the chemoreceptor trigger zone in the brain. By blocking these receptors, this compound prevents the activation of the vomiting center in the medulla oblongata, thereby reducing nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds
Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Ondansetron: Widely used for the same indications as dolasetron.
Palonosetron: Known for its longer half-life and higher receptor binding affinity.
Tropisetron: Also used to prevent chemotherapy-induced nausea and vomiting
Uniqueness of Dolasetron-d5
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in understanding the metabolism and action of dolasetron .
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 2,4,5,6,7-pentadeuterio-1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13+,14?/i1D,2D,3D,4D,9D |
InChI Key |
UKTAZPQNNNJVKR-YONVXQRNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C(=O)OC3C[C@H]4CC5C[C@@H](C3)N4CC5=O)[2H])[2H] |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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